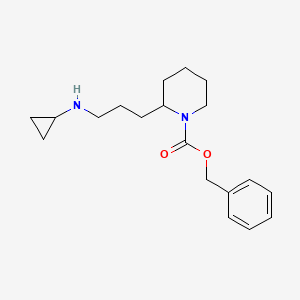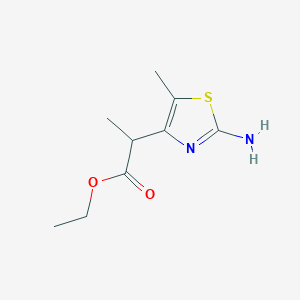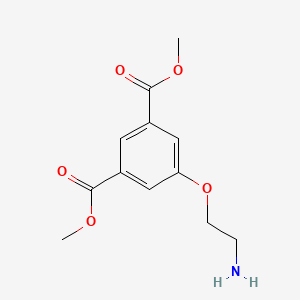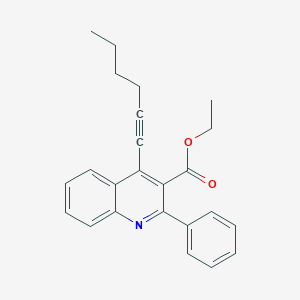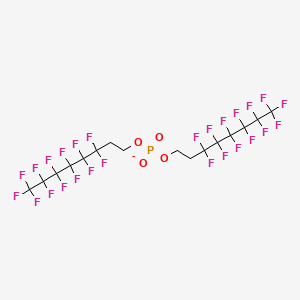
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-): is a fluorinated organophosphate compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. This compound is often used in various industrial applications due to its stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The process includes purification steps to remove any impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it highly resistant to such reactions.
Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents are required to oxidize this compound due to its stability.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organophosphate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate is used as a reagent in various organic synthesis reactions due to its unique properties.
Biology and Medicine: While not commonly used in biological or medical applications, its stability and resistance to degradation make it a potential candidate for research in these fields.
Industry: In industry, this compound is used in the production of specialty coatings, lubricants, and other materials that require high chemical and thermal stability.
Mecanismo De Acción
The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions. The phosphate group can interact with other molecules, potentially leading to various chemical reactions.
Comparación Con Compuestos Similares
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- Bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl) azodicarboxylate
Uniqueness: Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly useful in applications where such properties are essential.
Propiedades
Número CAS |
667465-18-1 |
|---|---|
Fórmula molecular |
C16H8F26O4P- |
Peso molecular |
789.16 g/mol |
Nombre IUPAC |
bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |
InChI |
InChI=1S/C16H9F26O4P/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2,(H,43,44)/p-1 |
Clave InChI |
ZDYYWMSLMLTXDM-UHFFFAOYSA-M |
SMILES canónico |
C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


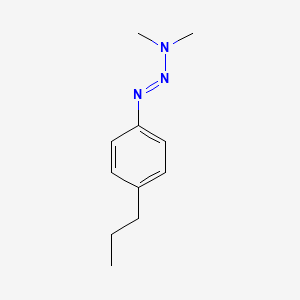


![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
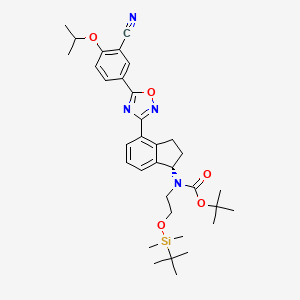
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)
